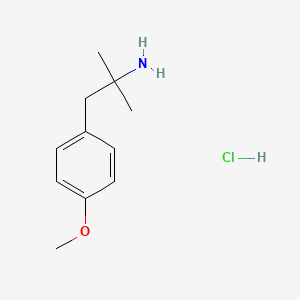
1-(4-甲氧基苯基)-2-甲基丙烷-2-胺盐酸盐
描述
The compound "1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, compounds with methoxyphenyl groups and aminopropane structures are recurrent themes in the research, indicating a focus on psychotomimetic amines and their metabolic pathways .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including N-hydroxylation, O-demethylation, and reductive amination. For example, the N-hydroxylation of a psychotomimetic amine was achieved using rabbit liver microsomes, which could be relevant for understanding the metabolic pathways of similar compounds . Additionally, the identification of an impurity in methamphetamine synthesis via reductive amination of 1-phenyl-2-propanone suggests that the synthesis of related amines might involve complex reactions with potential for various by-products .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride" can be characterized using techniques such as IR, 1H NMR, and MS technology. These methods were used to confirm the structure of a synthesized morpholine derivative, indicating their applicability to the analysis of related compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds involve transformations such as O-demethylation, which can lead to the formation of metabolites with different pharmacological properties . The synthesis of analogs of the hallucinogen DOM also involves substitutions at the 4-position of the phenyl ring, which can significantly alter the compound's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxyphenyl and aminopropane structures are influenced by their functional groups and stereochemistry. For instance, the metabolic N-hydroxylation of amines can result in the formation of enantiomerically enriched metabolites, which could have implications for the compound's biological activity . The synthesis of morpholine derivatives and their characterization suggests that such compounds may have distinct physical and chemical properties, such as solubility and reactivity, which can be determined through experimental analysis .
科学研究应用
化学鉴别研究
1-(4-甲氧基苯基)-2-甲基丙烷-2-胺盐酸盐已在化学鉴别研究中得到检验。它在大鼠中表现出明显的区别性刺激效应,与 MDMA 等相关化合物不同。与 MDMA 相比,该化合物不太像兴奋剂,表明其具有独特的药理学特征 (Glennon、Young、Dukat、Chang-Fong 和 El-Zahabi,2007 年)。
用作硼酸的保护基团
在化学合成中,1-(4-甲氧基苯基)-2-甲基丙烷-2-胺盐酸盐已被用作硼酸的一种新型保护基团。这种方法允许在温和条件下以定量转化率完成保护和脱保护 (Yan、Jin 和 Wang,2005 年)。
有机化学中的动力学
该化合物在研究含硫代碳酸酯与脂环胺反应的动力学和机理中发挥作用,提供了对反应速率和机理的见解 (Castro、Leandro、Quesieh 和 Santos,2001 年)。
在材料科学中的应用
该化合物已用于材料科学研究,特别是在合成带有三芳胺侧基的聚苯乙烯亚乙烯基中。这对于开发具有高分子量、高自旋有机聚合物具有重要意义,该聚合物在电子学和材料科学中具有潜在应用 (Kurata、Pu 和 Nishide,2007 年)。
药物研究
它已用于药物的不对称合成,例如左乙拉西坦,表明其在产生生产特定药物对映异构体所需的手性环境中具有用途 (Raju、Somaiah、Sashikanth、Laxminarayana 和 Mukkanti,2014 年)。
作用机制
Target of Action
The primary targets of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride are the serotonin transporter , dopamine transporter , and alpha-adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and physiological processes.
Mode of Action
The compound acts as a potent and selective serotonin releasing agent . It inhibits the reuptake of serotonin and dopamine by binding to their transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . Additionally, it acts as an agonist to alpha-adrenergic receptors .
Biochemical Pathways
The increased concentration of serotonin and dopamine in the synaptic cleft enhances the activation of their respective postsynaptic receptors. This leads to a cascade of intracellular events, including the activation of various second messenger systems. The activation of alpha-adrenergic receptors mediates its effects through G proteins that activate a phosphatidylinositol-calcium second messenger system .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is an enhanced serotonergic and dopaminergic neurotransmission, which can lead to various physiological and psychological effects. These may include mood elevation, increased alertness, and changes in perception .
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOCBNXPOIPDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971910 | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride | |
CAS RN |
56490-93-8 | |
| Record name | Benzeneethanamine, 4-methoxy-α,α-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056490938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)
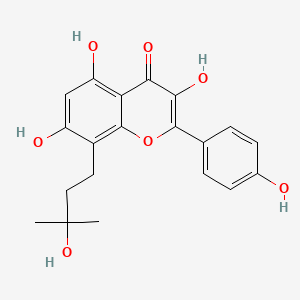

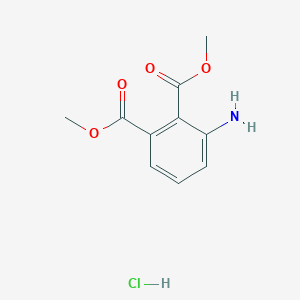
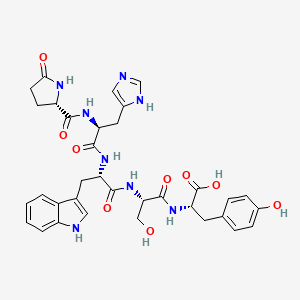


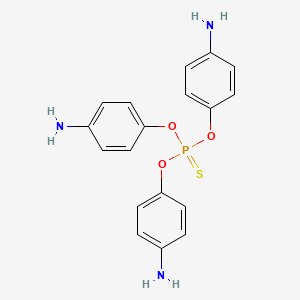

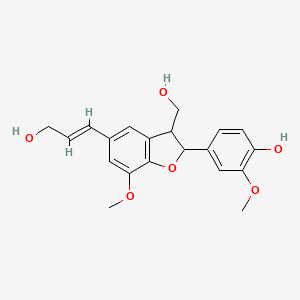
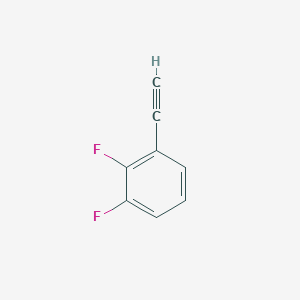
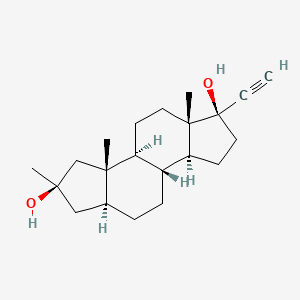

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)